molecular formula C₂₀H₂₂N₆O₅ B1144508 4-脱氟拉替格拉韦 CAS No. 1193687-87-4

4-脱氟拉替格拉韦

货号: B1144508
CAS 编号: 1193687-87-4
分子量: 426.43
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Defluoro raltegravir is a derivative of raltegravir, an antiretroviral drug used to treat HIV-1 infection. Raltegravir was the first integrase inhibitor approved for clinical use, and it works by inhibiting the HIV integrase enzyme, preventing the integration of viral DNA into the host genome . 4-Defluoro raltegravir is a modified version of raltegravir, where the fluorine atom is replaced with a hydrogen atom.

科学研究应用

4-Defluoro raltegravir has several scientific research applications, particularly in the field of medicinal chemistry. It is used as a research tool to study the mechanism of action of integrase inhibitors and to develop new antiretroviral drugs with improved efficacy and reduced resistance. In biology, it is used to investigate the role of integrase in viral replication and to explore potential therapeutic targets. In medicine, 4-Defluoro raltegravir is studied for its potential use in combination therapies for HIV treatment. Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .

作用机制

Target of Action

The primary target of 4-Defluoro raltegravir is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it catalyzes the integration of the viral DNA into the host cell’s chromosomes .

Mode of Action

4-Defluoro raltegravir acts as an integrase inhibitor . It binds to the integrase enzyme and prevents the integration of the viral DNA into the host genome . This action disrupts the replication cycle of the virus, preventing the production of new viruses .

Biochemical Pathways

The inhibition of the integrase enzyme by 4-Defluoro raltegravir affects the HIV replication pathway . By preventing the integration of the viral DNA into the host genome, the compound disrupts the normal replication cycle of the virus. This action leads to a decrease in the production of new viruses .

Pharmacokinetics

It is known that raltegravir, a similar compound, is absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . The compound is primarily metabolized by glucuronidation .

Result of Action

The inhibition of the integrase enzyme by 4-Defluoro raltegravir results in a decrease in the production of new viruses . This action can lead to a decrease in the viral load in the body, slowing the progression of the disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Defluoro raltegravir. It is known that the efficacy of similar compounds, such as raltegravir, can be influenced by factors such as the presence of other medications, the patient’s overall health status, and the stage of the disease .

安全和危害

While specific safety and hazard data for 4-Defluoro raltegravir is not available, similar compounds like Raltegravir can cause serious eye damage, respiratory irritation, and are suspected of damaging the unborn child .

未来方向

Integrase inhibitors like 4-Defluoro raltegravir are an important new class in the arsenal of antiretroviral drugs. They have shown great promise in clinical trials, achieving high rates of virological suppression even in those with limited treatment options .

生化分析

Biochemical Properties

4-Defluoro raltegravir plays a significant role in biochemical reactions by inhibiting the integrase enzyme of the HIV virus. This enzyme is essential for the integration of viral DNA into the host genome, a critical step in the viral replication cycle. By inhibiting integrase, 4-Defluoro raltegravir prevents the proliferation of the virus. The compound interacts with the integrase enzyme by binding to its active site, thereby blocking its activity . Additionally, 4-Defluoro raltegravir exhibits high selectivity for the integrase enzyme over other phosphotransferases .

Cellular Effects

4-Defluoro raltegravir affects various cellular processes, particularly in cells infected with HIV. It has been observed to cause changes in fat cells, promoting lipid accumulation and potentially leading to insulin resistance . This compound influences cell signaling pathways related to fat storage and glucose uptake, impacting hormones such as leptin and adiponectin . These effects can alter cellular metabolism and gene expression, contributing to the overall antiviral activity of 4-Defluoro raltegravir.

Molecular Mechanism

The molecular mechanism of 4-Defluoro raltegravir involves the inhibition of the HIV integrase enzyme. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the integration of viral DNA into the host genome . The binding interactions are highly specific, ensuring that the compound effectively blocks the enzyme’s activity. Additionally, 4-Defluoro raltegravir may induce changes in gene expression related to viral replication and cellular responses to infection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Defluoro raltegravir have been studied over time to assess its stability and long-term impact on cellular function. The compound is relatively stable under standard conditions, with minimal degradation observed . Long-term studies have shown that 4-Defluoro raltegravir maintains its inhibitory effects on the HIV integrase enzyme, leading to sustained antiviral activity

Dosage Effects in Animal Models

Studies on the dosage effects of 4-Defluoro raltegravir in animal models have revealed that the compound’s efficacy and safety vary with different dosages. At therapeutic doses, 4-Defluoro raltegravir effectively inhibits viral replication without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function and metabolic processes . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

4-Defluoro raltegravir is primarily metabolized through glucuronidation, a process mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This metabolic pathway leads to the formation of a glucuronide conjugate, which is then excreted from the body. The compound’s metabolism does not involve significant interactions with cytochrome P450 enzymes, reducing the risk of drug-drug interactions . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other medications.

Transport and Distribution

The transport and distribution of 4-Defluoro raltegravir within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which affects its distribution and bioavailability. Additionally, 4-Defluoro raltegravir is transported across cell membranes by specific transporters, facilitating its entry into target cells. These interactions play a crucial role in determining the compound’s therapeutic efficacy and distribution within the body.

Subcellular Localization

4-Defluoro raltegravir is primarily localized in the cytoplasm and nucleus of infected cells, where it exerts its antiviral effects . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments . This subcellular localization is essential for the compound’s activity, as it ensures that 4-Defluoro raltegravir can effectively inhibit the integrase enzyme and prevent viral replication.

准备方法

The synthesis of 4-Defluoro raltegravir involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates, followed by specific chemical transformations to introduce the desired functional groups. One common method involves the use of continuous flow chemistry, which allows for efficient and rapid synthesis of the compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as scaling up the process for large-scale production.

化学反应分析

4-Defluoro raltegravir undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Defluoro raltegravir can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

相似化合物的比较

4-Defluoro raltegravir is similar to other integrase inhibitors such as elvitegravir and dolutegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. 4-Defluoro raltegravir is unique in its structural modification, with the fluorine atom replaced by a hydrogen atom. This modification can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion . Other similar compounds include bictegravir and cabotegravir, which are also integrase inhibitors used in the treatment of HIV-1 infection .

属性

IUPAC Name

N-[2-[4-(benzylcarbamoyl)-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O5/c1-11-24-25-17(31-11)16(29)23-20(2,3)19-22-13(14(27)18(30)26(19)4)15(28)21-10-12-8-6-5-7-9-12/h5-9,27H,10H2,1-4H3,(H,21,28)(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAAUZDDPLHEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193687-87-4
Record name 4-Defluoro raltegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193687874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEFLUORO RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9D8B48NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。